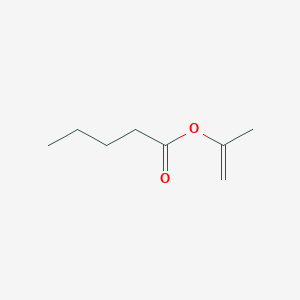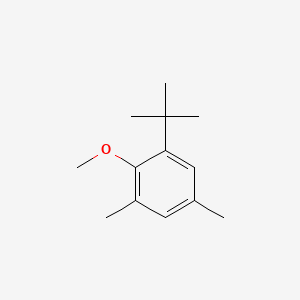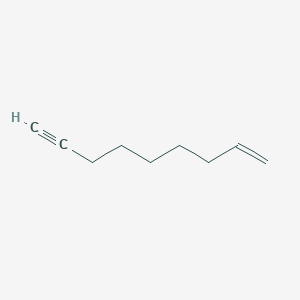![molecular formula C12H15NO5 B14475765 2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid CAS No. 66217-09-2](/img/structure/B14475765.png)
2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is an organic compound with a complex structure that includes a phenyl ring, hydroxymethyl group, and diacetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(hydroxymethyl)benzylamine with diethyl malonate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.
Scientific Research Applications
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid involves its interaction with specific molecular targets. The hydroxymethyl and diacetic acid groups can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A similar compound with two pyridine rings, used as a ligand in coordination chemistry.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxylic acid groups, used in various industrial and medical applications.
Uniqueness
2,2’-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various research and industrial uses.
Properties
CAS No. |
66217-09-2 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[carboxymethyl-[[2-(hydroxymethyl)phenyl]methyl]amino]acetic acid |
InChI |
InChI=1S/C12H15NO5/c14-8-10-4-2-1-3-9(10)5-13(6-11(15)16)7-12(17)18/h1-4,14H,5-8H2,(H,15,16)(H,17,18) |
InChI Key |
QHQBYKULCSEZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)O)CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


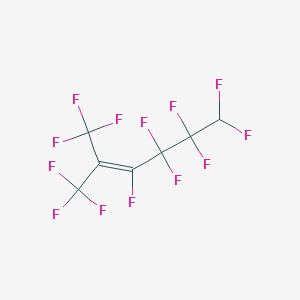
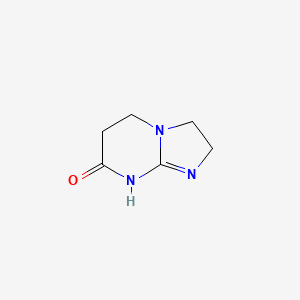
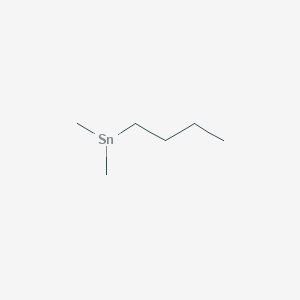


![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
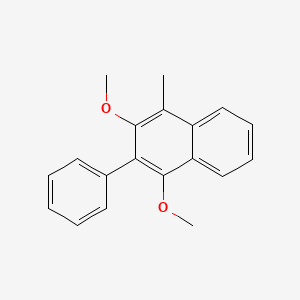
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
